2,4-Diethyl-1-nitrobenzene

Regioselective nitration Isomer separation Aromatic substitution selectivity

2,4-Diethyl-1-nitrobenzene (CAS 33696-10-5) is a dialkylated mononitroaromatic compound of the formula C₁₀H₁₃NO₂, classified within the broader family of nitrobenzene derivatives. It features a benzene core substituted with ethyl groups at the 2- and 4-positions and a nitro group at the 1-position, yielding a molecular weight of 179.22 g/mol and a predicted logP of approximately 3.3.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 33696-10-5
Cat. No. B3035581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethyl-1-nitrobenzene
CAS33696-10-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)[N+](=O)[O-])CC
InChIInChI=1S/C10H13NO2/c1-3-8-5-6-10(11(12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3
InChIKeyOSZWPSNUUXGHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diethyl-1-nitrobenzene Procurement: Compound Profile and Structural Benchmarking for Research Sourcing


2,4-Diethyl-1-nitrobenzene (CAS 33696-10-5) is a dialkylated mononitroaromatic compound of the formula C₁₀H₁₃NO₂, classified within the broader family of nitrobenzene derivatives. It features a benzene core substituted with ethyl groups at the 2- and 4-positions and a nitro group at the 1-position, yielding a molecular weight of 179.22 g/mol and a predicted logP of approximately 3.3 [1]. The compound is typically procured as a research intermediate at a minimum purity of 95% and is recognized as a precursor to 2,4-diethylaniline, a building block relevant to pharmaceutical agent synthesis . In contrast to its regioisomeric counterparts—such as the 2,6-diethylnitrobenzene (CAS 57442-24-7) and 3,5-diethylnitrobenzene (CAS 1701-51-5) isomers—the 2,4-disubstitution pattern imparts distinct electronic and steric properties that influence its performance in downstream chemical transformations [2].

Why 2,4-Diethyl-1-nitrobenzene Cannot Be Substituted by Other Diethylnitrobenzene Isomers in Critical Synthesis Routes


The assertion that any diethylnitrobenzene isomer can serve as a drop-in replacement for 2,4-diethyl-1-nitrobenzene is not supported by the available regioisomeric distribution data from the common industrial precursor, m-diethylbenzene. Mononitration of m-diethylbenzene does not yield a single product; rather, it produces a mixture of regioisomers in which the 4-nitro-m-diethylbenzene isomer constitutes approximately 75% of the total nitration product, while the target 2-nitro isomer (i.e., 2,4-diethyl-1-nitrobenzene) is confined to a 25% low-boiling fraction that also contains the 5-nitro isomer [1]. This limited natural abundance means that isomer-pure 2,4-diethyl-1-nitrobenzene requires deliberate separation from the co-produced isomers, making it a distinct procurement item with a specific CAS identity rather than a commodity-grade mixed isomer stream. Furthermore, the 2,4-diethyl substitution pattern provides a unique regiochemistry for subsequent transformations—such as reduction to 2,4-diethylaniline—that cannot be replicated by other isomers, directly affecting the identity and purity of the final downstream product [2].

Quantitative Differentiation Evidence for 2,4-Diethyl-1-nitrobenzene Procurement: Head-to-Head Isomer Comparisons


Regioisomeric Selectivity: 2,4-Diethyl-1-nitrobenzene Is a Specific Minor Nitration Product of m-Diethylbenzene, Not a Major Isomer

When m-diethylbenzene is mononitrated with a mixture of concentrated and fuming nitric acid at 30 °C, the major mononitro product is 4-nitro-m-diethylbenzene, constituting 75% of the total nitro product. The remaining 25% consists of a low-boiling mixture of 2-nitro-m-diethylbenzene (i.e., 2,4-diethyl-1-nitrobenzene) and 5-nitro-m-diethylbenzene. The 4-nitro isomer boils at 133 °C at 4 mmHg (density d²⁰ = 1.0644; n_D = 1.5300), while the 2-nitro isomer-containing fraction distills between 107 and 120 °C at 4 mmHg [1]. This directly establishes that 2,4-diethyl-1-nitrobenzene is a minor, chromatography-demanding isomer that cannot be procured as a bulk nitration stream; sourcing it as a pure CAS-verified compound is essential for isomeric integrity.

Regioselective nitration Isomer separation Aromatic substitution selectivity

Boiling Point Differentiation: 2,4-Diethyl-1-nitrobenzene Exhibits a Higher Predicted Normal Boiling Point than Its 2,6-Diethyl Regioisomer

Predicted physical property data indicate that 2,4-diethyl-1-nitrobenzene has an estimated normal boiling point of 267.3 ± 9.0 °C at 760 mmHg and a predicted density of 1.073 ± 0.06 g/cm³ . By comparison, the isomeric 2,6-diethylnitrobenzene (CAS 57442-24-7, also known as 1,3-diethyl-2-nitrobenzene) has a reported boiling point of 245.4 °C at 760 mmHg, a density of 1.073 g/cm³, a flash point of 93.2 °C, and a refractive index of 1.534 . The approximately 22 °C higher predicted boiling point for the target compound offers a measurable thermodynamic distinction useful for identity confirmation during quality control and for designing distillation-based purification protocols.

Physicochemical property comparison Boiling point prediction Isomer identification

Downstream Product Specificity: 2,4-Diethyl-1-nitrobenzene Is the Direct Nitro Precursor to 2,4-Diethylaniline, a Distinct Arylamine Building Block

2,4-Diethyl-1-nitrobenzene is catalogued as the direct upstream starting material for the synthesis of 2,4-diethylaniline (CAS 14719-47-2; also referred to as 2,4-diethylbenzenamine) via reduction of the nitro group [1]. The 2,4-diethylaniline product is itself a differentiated arylamine, commercially available at 95% purity, which finds application as a pharmaceutical intermediate . The corresponding 4-nitro isomer (4-nitro-m-diethylbenzene) reduces to 4-amino-m-diethylbenzene (boiling point 141 °C at 30 mmHg, density d²⁰ = 0.9651), an amine with distinctly different physical properties and potential biological activities [2]. This unambiguous precursor-product relationship means that any substitution of the nitroarene isomer directly alters the identity of the amine output, which is unacceptable for patent-defined synthetic routes such as those describing lincomycin derivatives with specific substitution patterns [3].

Nitro reduction Aniline synthesis Pharmaceutical intermediate

Targeted Application Scenarios for 2,4-Diethyl-1-nitrobenzene Based on Validated Differentiation Evidence


Synthesis of Regiospecific 2,4-Diethylaniline for Pharmaceutical Intermediates

When a synthetic route requires 2,4-diethylaniline as the key arylamine building block—for example, in the preparation of lincomycin-class antibacterial derivatives as disclosed in EP1970377A1—2,4-diethyl-1-nitrobenzene is the obligatory nitroarene precursor. Reduction of the nitro group by catalytic hydrogenation or dissolving-metal conditions yields the target 2,4-diethylaniline with the correct 2,4-substitution pattern. Substituting with the more abundant 4-nitro-m-diethylbenzene would afford 4-amino-m-diethylbenzene instead, fundamentally altering the molecular scaffold and compromising patent integrity [1]. Procurement should therefore verify the CAS number (33696-10-5) and confirm purity ≥95% by GC or HPLC to ensure isomer fidelity.

Deuterium Labeling Studies of Alkylnitroaromatics via Benzylic H/D Exchange

2,4-Diethyl-1-nitrobenzene belongs to the class of alkylated mononitrobenzenes that undergo regioselective benzylic deuteration when treated with D₂O in the presence of a nitrogen base catalyst such as DBN under an inert atmosphere [1]. The presence of ethyl groups at both the 2- and 4-positions relative to the nitro group provides two distinct benzylic environments whose deuteration kinetics can be compared with analogues bearing methyl or isopropyl substituents. This compound serves as a valuable substrate for mechanistic isotope-labeling studies aiming to probe steric and electronic effects on H/D exchange rates in ortho- versus para-alkylated nitroaromatic systems .

Nitration Regioselectivity Reference Standard for m-Diethylbenzene Derivatization

The 1927 landmark study by Copenhaver and Reid established that 2,4-diethyl-1-nitrobenzene is a defined, albeit minor, component of the mononitration product mixture derived from m-diethylbenzene [1]. For laboratories optimizing nitration conditions or developing continuous-flow nitration protocols for alkylaromatic feedstocks, the pure compound can be used as an analytical reference standard to calibrate GC-MS or HPLC methods for monitoring the 2-nitro/4-nitro/5-nitro isomer ratio in real time. This application leverages the compound's specific retention characteristics and boiling point (267.3 °C predicted) to validate separation efficiency in isomer-resolving chromatographic systems.

Quote Request

Request a Quote for 2,4-Diethyl-1-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.